molecular formula C17H18N2O4S B5800583 N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide

N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide

Cat. No. B5800583
M. Wt: 346.4 g/mol
InChI Key: IQRKLFQYIMFORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as DAPH-12, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the family of carbonothioylamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide involves its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer and is associated with tumor growth and metastasis. Inhibition of CA IX by N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide leads to a decrease in tumor growth and invasiveness.
Biochemical and Physiological Effects:
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. It has also been shown to have a favorable toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide has several advantages for laboratory experiments. It is easy to synthesize and purify, and its mechanism of action is well-established. However, it also has limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another direction is to develop more potent and selective inhibitors of CA IX based on the structure of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide. Additionally, the development of new formulations of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide that improve its solubility and bioavailability may enhance its therapeutic potential.
Conclusion:
In conclusion, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide is a promising compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves inhibition of CA IX, and it exhibits favorable biochemical and physiological effects in preclinical studies. Although it has limitations for laboratory experiments, there are several future directions for research on this compound.

Synthesis Methods

The synthesis of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide involves the reaction between 2,4-dimethoxyaniline and 2-methoxybenzoyl isothiocyanate in the presence of a base. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-21-11-8-9-13(15(10-11)23-3)18-17(24)19-16(20)12-6-4-5-7-14(12)22-2/h4-10H,1-3H3,(H2,18,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRKLFQYIMFORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methoxybenzamide

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